2-Chloro-3-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Chloro-3-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-chloro-3-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (80-100°C)
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., methanol), temperature (room temperature)
Substitution: Nucleophile (e.g., amine), base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature (room temperature)
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds
Oxidation: 2-Chloro-3-methoxyphenol
Substitution: 2-Amino-3-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Scientific Research Applications
2-Chloro-3-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-Chloro-3-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The process includes:
Transmetalation: The boronic ester reacts with a palladium(II) complex to form a palladium-boron intermediate.
Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium center, forming a palladium(IV) complex.
Reductive Elimination: The palladium(IV) complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Chloro-3-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both a chlorine atom and a methoxy group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)10(15)11(8)16/h6-7,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHKSARJBXKADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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